Cas no 1421469-24-0 (N-[3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl]-1,2-oxazole-5-carboxamide)

N-[3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl]-1,2-oxazole-5-carboxamide is a fluorinated heterocyclic compound featuring a pyrrole and oxazole scaffold, offering potential utility in medicinal chemistry and drug discovery. The presence of the fluorophenyl group enhances metabolic stability and binding affinity, while the oxazole-5-carboxamide moiety contributes to structural diversity and hydrogen-bonding interactions. This compound’s modular design allows for further derivatization, making it a versatile intermediate for targeting biologically relevant pathways. Its balanced lipophilicity and polarity suggest favorable pharmacokinetic properties. Suitable for research applications, it may serve as a lead compound in the development of novel therapeutics, particularly in CNS or oncology-related studies.
N-[3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl]-1,2-oxazole-5-carboxamide structure
1421469-24-0 structure
Product name:N-[3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl]-1,2-oxazole-5-carboxamide
CAS No:1421469-24-0
MF:C17H16FN3O2
MW:313.326247215271
CID:5851155
PubChem ID:71784671

N-[3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl]-1,2-oxazole-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[3-(3-fluorophenyl)-2-pyrrol-1-ylpropyl]-1,2-oxazole-5-carboxamide
    • N-[3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl]-1,2-oxazole-5-carboxamide
    • N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)isoxazole-5-carboxamide
    • VU0531995-1
    • AKOS024532043
    • F6107-0001
    • 1421469-24-0
    • Inchi: 1S/C17H16FN3O2/c18-14-5-3-4-13(10-14)11-15(21-8-1-2-9-21)12-19-17(22)16-6-7-20-23-16/h1-10,15H,11-12H2,(H,19,22)
    • InChI Key: NDVZYEWOMSZXQG-UHFFFAOYSA-N
    • SMILES: O1C(C(NCC(N2C=CC=C2)CC2=CC=CC(F)=C2)=O)=CC=N1

Computed Properties

  • Exact Mass: 313.12265492g/mol
  • Monoisotopic Mass: 313.12265492g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 390
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 60.1Ų

N-[3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl]-1,2-oxazole-5-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6107-0001-2mg
N-[3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl]-1,2-oxazole-5-carboxamide
1421469-24-0
2mg
$59.0 2023-09-09
Life Chemicals
F6107-0001-1mg
N-[3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl]-1,2-oxazole-5-carboxamide
1421469-24-0
1mg
$54.0 2023-09-09
Life Chemicals
F6107-0001-5mg
N-[3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl]-1,2-oxazole-5-carboxamide
1421469-24-0
5mg
$69.0 2023-09-09
Life Chemicals
F6107-0001-2μmol
N-[3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl]-1,2-oxazole-5-carboxamide
1421469-24-0
2μmol
$57.0 2023-09-09
Life Chemicals
F6107-0001-5μmol
N-[3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl]-1,2-oxazole-5-carboxamide
1421469-24-0
5μmol
$63.0 2023-09-09
Life Chemicals
F6107-0001-3mg
N-[3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl]-1,2-oxazole-5-carboxamide
1421469-24-0
3mg
$63.0 2023-09-09
Life Chemicals
F6107-0001-4mg
N-[3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl]-1,2-oxazole-5-carboxamide
1421469-24-0
4mg
$66.0 2023-09-09

Additional information on N-[3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl]-1,2-oxazole-5-carboxamide

N-[3-(3-Fluorophenyl)-2-(1H-Pyrrol-1-yl)Propyl]-1,2-Oxazole-5-Carboxamide: A Comprehensive Overview

N-[3-(3-Fluorophenyl)-2-(1H-Pyrrol-1-yl)Propyl]-1,2-Oxazole-5-Carboxamide, identified by the CAS number 1421469-24-0, is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features and potential applications in drug discovery. The molecule consists of a 1,2-oxazole ring, a carboxamide group, and a substituted propyl chain that includes a 3-fluorophenyl group and a 1H-pyrrole moiety. These structural elements contribute to its intriguing chemical properties and biological activity.

The synthesis of this compound involves a series of well-defined organic reactions, including nucleophilic substitutions, condensations, and cyclizations. Researchers have optimized the synthetic pathway to achieve high yields and purity, ensuring its suitability for further studies. The compound's structure has been characterized using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These studies have provided detailed insights into its three-dimensional conformation and intermolecular interactions.

Recent studies have focused on the pharmacological properties of N-[3-(3-Fluorophenyl)-2-(1H-Pyrrol-1-yl)Propyl]-1,2-Oxazole-5-Carboxamide. Preclinical experiments have demonstrated its potential as a modulator of various biological targets, including enzymes, receptors, and ion channels. For instance, the compound has shown inhibitory activity against certain kinases, making it a promising candidate for anti-cancer therapies. Additionally, its ability to interact with G-protein coupled receptors (GPCRs) suggests potential applications in the treatment of neurological disorders.

The fluorine atom in the 3-fluorophenyl group plays a crucial role in modulating the compound's pharmacokinetic properties. Fluorine substitution often enhances lipophilicity and metabolic stability, which are critical factors for drug bioavailability. Furthermore, the presence of the 1H-pyrrole ring introduces additional electronic effects and hydrogen bonding capabilities, enhancing the compound's interaction with biological targets.

In terms of safety profile, preliminary toxicity studies indicate that N-[3-(3-Fluorophenyl)-2-(1H-Pyrrol-1-yl)Propyl]-1,2-Oxazole-5-Carboxamide exhibits low acute toxicity in animal models. However, further long-term studies are required to fully assess its safety for human use. Regulatory agencies emphasize the importance of thorough toxicological evaluations before advancing such compounds into clinical trials.

The development of this compound highlights the importance of interdisciplinary collaboration in drug discovery. Chemists work closely with biologists and pharmacologists to design molecules with optimal therapeutic potential. The integration of computational modeling techniques has further accelerated the discovery process by predicting molecular interactions and guiding experimental efforts.

In conclusion, N-[3-(3-Fluorophenyl)-2-(1H-Pyrrol-1-yl)Propyl]-1,2-Oxazole-5-Carboxamide represents a significant advancement in medicinal chemistry. Its unique structure and promising biological activity position it as a valuable tool for exploring novel therapeutic strategies. As research continues to unfold, this compound may pave the way for innovative treatments across various disease areas.

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